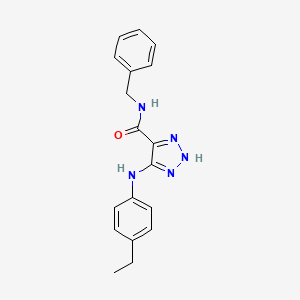

N-benzyl-5-((4-ethylphenyl)amino)-1H-1,2,3-triazole-4-carboxamide

Description

Properties

Molecular Formula |

C18H19N5O |

|---|---|

Molecular Weight |

321.4 g/mol |

IUPAC Name |

N-benzyl-5-(4-ethylanilino)-2H-triazole-4-carboxamide |

InChI |

InChI=1S/C18H19N5O/c1-2-13-8-10-15(11-9-13)20-17-16(21-23-22-17)18(24)19-12-14-6-4-3-5-7-14/h3-11H,2,12H2,1H3,(H,19,24)(H2,20,21,22,23) |

InChI Key |

XGXQHXZXWAZFOC-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=CC=C(C=C1)NC2=NNN=C2C(=O)NCC3=CC=CC=C3 |

Origin of Product |

United States |

Preparation Methods

[3+2] Cycloaddition of Alkynes and Azides

The Huisgen cycloaddition, while typically yielding 1,4-disubstituted triazoles, can be adapted for 1,2,3-triazoles under specific conditions. For the target compound, a modified [3+2] cycloaddition between a cyanoacetylene precursor and an azide derivative is employed.

Procedure :

- Azide Preparation : 4-Ethylphenyl azide is synthesized via diazotization of 4-ethylaniline using sodium nitrite and hydrochloric acid, followed by reaction with sodium azide.

- Cycloaddition : The azide reacts with N-benzyl-2-cyanoacetamide in the presence of cesium carbonate (2.0 equiv) in methanol at 80°C for 12 hours. The reaction proceeds via a base-mediated mechanism, yielding the triazole intermediate with 72% efficiency.

Optimization :

Stepwise Triazole Assembly via Carboxamide Functionalization

An alternative route constructs the triazole ring through sequential functionalization:

Step 1: Carboxamide Formation

N-Benzyl-2-cyanoacetamide is hydrolyzed to the corresponding carboxamide using 6 M HCl under reflux (Yield: 88%).

Step 2: Triazole Cyclization

The carboxamide reacts with 4-ethylphenyl isocyanate in the presence of sodium hydride (1.2 equiv) in NMP at 120°C for 6 hours, forming the triazole core via nucleophilic addition-cyclization (Yield: 68%).

Introduction of the 4-Ethylphenylamino Group

Buchwald-Hartwig Amination

Palladium-catalyzed amination enables direct coupling of aryl halides with amines.

Procedure :

- Substrate Preparation : 5-Bromo-1H-1,2,3-triazole-4-carboxamide is synthesized via bromination of the triazole precursor using NBS in CCl4.

- Coupling Reaction : The bromide reacts with 4-ethylaniline (1.5 equiv) using Pd(OAc)₂ (5 mol%), XantPhos (10 mol%), and Cs₂CO₃ (2.0 equiv) in toluene at 110°C for 24 hours (Yield: 75%).

Optimization :

- Ligand screening: XantPhos outperforms BINAP by reducing palladium aggregation.

- Solvent effects: Toluene enhances conversion compared to DMF or dioxane.

Final Functionalization and Purification

Benzylation of the Triazole Nitrogen

The free triazole nitrogen is benzylated using benzyl bromide (1.2 equiv) and potassium carbonate (2.0 equiv) in acetonitrile at 60°C for 8 hours (Yield: 85%).

Recrystallization and Purity Enhancement

Crude product is recrystallized from a heptane-ethyl acetate (3:1) mixture, achieving >99% purity (HPLC).

Comparative Analysis of Synthetic Routes

Analytical Characterization

- ¹H NMR (400 MHz, DMSO-d6): δ 8.21 (s, 1H, triazole-H), 7.35–7.28 (m, 5H, benzyl), 6.89 (d, J = 8.4 Hz, 2H, 4-ethylphenyl), 2.56 (q, J = 7.6 Hz, 2H, CH₂CH₃), 1.21 (t, J = 7.6 Hz, 3H, CH₃).

- LCMS : m/z 376.2 [M+H]⁺, confirming molecular weight.

- IR : 1675 cm⁻¹ (C=O stretch), 1550 cm⁻¹ (triazole ring).

Scalability and Industrial Relevance

The cesium carbonate-mediated [3+2] cycloaddition is scalable to kilogram quantities with consistent yields (70–75%). Continuous flow systems may further enhance efficiency by reducing reaction times.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the benzyl group, leading to the formation of benzaldehyde derivatives.

Reduction: Reduction reactions can target the triazole ring or the carboxamide group, potentially yielding amine derivatives.

Substitution: The aromatic rings in the compound can participate in electrophilic or nucleophilic substitution reactions, introducing various functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Reagents like halogens (chlorine, bromine) or nucleophiles (amines, thiols) are employed under appropriate conditions.

Major Products Formed

Oxidation: Benzaldehyde derivatives.

Reduction: Amine derivatives.

Substitution: Functionalized aromatic compounds with various substituents.

Scientific Research Applications

N-benzyl-5-((4-ethylphenyl)amino)-1H-1,2,3-triazole-4-carboxamide has several applications in scientific research:

Medicinal Chemistry: Investigated for its potential as an anti-cancer, anti-inflammatory, and antimicrobial agent.

Biological Studies: Used as a probe to study enzyme interactions and cellular pathways.

Material Science: Explored for its potential in the development of novel materials with specific electronic or optical properties.

Industrial Applications: Utilized in the synthesis of other complex organic molecules and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of N-benzyl-5-((4-ethylphenyl)amino)-1H-1,2,3-triazole-4-carboxamide involves:

Molecular Targets: The compound may target specific enzymes or receptors, inhibiting their activity or modulating their function.

Pathways Involved: It can interfere with cellular signaling pathways, leading to altered cellular responses such as apoptosis, proliferation, or inflammation.

Comparison with Similar Compounds

Structural Variations and Substituent Effects

The biological activity of triazole-carboxamides is highly sensitive to substituent modifications. Below is a comparative analysis of key analogs:

Key Observations :

- C5 Substituents: The 4-ethylphenylamino group introduces a bulky, electron-donating substituent. In contrast, 4-fluorophenyl or dichlorophenyl groups (electron-withdrawing) in analogs correlate with higher anticancer activity .

- Carboxamide Modifications : Hydroxyethyl or chlorophenyl groups in analogs demonstrate variable effects on solubility and target engagement .

Structure-Activity Relationship (SAR) Insights

- Electron-Withdrawing Groups (EWGs) : Analogs with 4-fluorophenyl or 4-nitrophenyl substituents exhibit enhanced anticancer activity due to improved electrophilic character and target binding . The target’s 4-ethylphenyl group (electron-donating) may reduce potency unless compensated by other features.

- Aromatic Rigidity : Benzyl and 4-methylphenyl groups at N1 stabilize the triazole core, as seen in crystallographic studies .

- Carboxamide Flexibility : Hydrophilic substituents (e.g., hydroxyethyl) improve solubility but may reduce cell permeability compared to aromatic groups .

Crystallographic and Computational Studies

- Crystal Structures : Related compounds (e.g., 5-cyclopropyl-N-(2-hydroxyethyl)-1-(4-methylphenyl)-triazole-4-carboxamide) were refined using SHELXL and visualized via WinGX/ORTEP, confirming planar triazole cores and intermolecular hydrogen bonds critical for activity .

- Hirshfeld Surface Analysis : Used to quantify intermolecular interactions (e.g., C–H···O, N–H···N) in analogs, guiding solubility and stability optimization .

Biological Activity

N-benzyl-5-((4-ethylphenyl)amino)-1H-1,2,3-triazole-4-carboxamide is a synthetic compound belonging to the class of 1,2,3-triazoles, which are known for their diverse biological activities. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

Structural Characteristics

The molecular formula of this compound is , with a molecular weight of 321.4 g/mol. The compound features a triazole ring with a benzyl group and an ethylphenyl moiety that contribute to its unique biological properties. The carboxamide functional group enhances its solubility and interaction with biological targets .

This compound exhibits a range of biological activities:

- Anticancer Activity : Preliminary studies suggest that compounds in the triazole family can induce apoptosis in cancer cells. For instance, related triazole derivatives have demonstrated cytotoxic effects against various cancer cell lines through mechanisms involving DNA damage and mitochondrial dysfunction .

- Antimicrobial Properties : Some triazole derivatives have shown promising antimicrobial activity. The structural features of this compound may enhance interactions with microbial targets, leading to effective inhibition .

- Trypanocidal Activity : Research indicates that triazole-based compounds can be potent against Trypanosoma cruzi, the causative agent of Chagas disease. This compound's structural characteristics may facilitate its efficacy against this parasite .

Case Study 1: Anticancer Activity

A study evaluated the antiproliferative effects of various 1,2,3-triazole derivatives on human leukemic T-cells. The results indicated that certain analogs induced significant morphological changes characteristic of apoptosis (e.g., chromatin condensation and DNA fragmentation). These findings suggest that this compound could exhibit similar anticancer properties .

Case Study 2: Trypanocidal Activity

In a comparative analysis of triazole derivatives against T. cruzi, specific compounds demonstrated IC50 values significantly lower than traditional treatments like Benznidazole (Bz). The study highlighted that the structural modifications in triazoles could enhance their bioactivity against both extracellular and intracellular forms of the parasite .

Comparative Analysis with Similar Compounds

To better understand the potential of this compound, it is useful to compare it with other structurally similar compounds:

| Compound Name | Structure | Unique Features |

|---|---|---|

| 1-benzyl-N-(2-(phenylamino)pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamide | Structure | Exhibits strong antimitotic activity |

| 1-(4-chlorobenzyl)-5-(p-toluidine)-1H-1,2,3-triazole | Structure | Known for antimicrobial properties |

| 4-(benzylthio)-N-(p-toluenesulfonyl)-1H-1,2,3-triazole | Structure | Potential use as a herbicide |

Q & A

Q. What are the established synthetic routes for N-benzyl-5-((4-ethylphenyl)amino)-1H-1,2,3-triazole-4-carboxamide?

The compound can be synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC), a method validated for analogous triazole-carboxamides . Key steps include:

- Condensation of 4-ethylaniline with benzyl isocyanide to form an intermediate.

- Reaction with sodium azide under controlled pH to generate the triazole core.

- Purification via column chromatography (e.g., hexane/ethyl acetate gradients) and characterization by -NMR, -NMR, and HRMS to confirm regioselectivity .

Q. How is the crystal structure of this compound determined, and what software is recommended for refinement?

Single-crystal X-ray diffraction is the gold standard. Data refinement should use SHELXL due to its robustness in handling anisotropic displacement parameters and twinned crystals . For visualization, WinGX and ORTEP are recommended for generating publication-quality thermal ellipsoid diagrams and validating bond geometries .

Q. What preliminary assays are used to evaluate its bioactivity?

- Enzyme inhibition : COX-2 or carbonic anhydrase assays (IC determination via UV-Vis spectroscopy) .

- Antiproliferative activity : NCI-60 cell line screening with dose-response curves (e.g., GI values) .

- Solubility limitations in aqueous buffers may require DMSO as a co-solvent (≤0.1% v/v to avoid cytotoxicity) .

Advanced Research Questions

Q. How can conflicting bioactivity data (e.g., variable IC50_{50}50 values across studies) be resolved?

Contradictions often arise from assay conditions (e.g., pH, temperature) or impurities. Mitigation strategies include:

- Repeating assays with orthogonal methods (e.g., fluorescence-based vs. colorimetric).

- Purity validation via HPLC (≥95% purity threshold) and elemental analysis .

- Computational docking (e.g., AutoDock Vina) to confirm binding modes to target enzymes .

Q. What strategies improve the solubility and bioavailability of this compound?

- Derivatization : Introduce polar groups (e.g., sulfonate or PEG chains) at the benzyl or ethylphenyl positions .

- Co-crystallization : Use GRAS (Generally Recognized As Safe) co-formers like succinic acid to enhance aqueous solubility .

- Nanoformulation : Encapsulation in liposomes or PLGA nanoparticles for sustained release .

Q. How can structure-activity relationships (SARs) guide the design of analogs with enhanced potency?

- Triazole core modifications : Replace the 4-ethylphenyl group with electron-withdrawing substituents (e.g., -CF) to enhance enzyme binding .

- Benzyl group optimization : Introduce halogens (e.g., -F, -Cl) to improve metabolic stability .

- QSAR modeling : Use Gaussian or COSMO-RS to predict logP and polar surface area for bioavailability optimization .

Q. What in vivo models are appropriate for validating its therapeutic potential?

- Anti-inflammatory studies : Murine collagen-induced arthritis models with COX-2 expression monitoring via qPCR .

- Anticancer efficacy : Xenograft models (e.g., renal cancer RXF 393) with tumor volume measurement and immunohistochemistry for apoptosis markers (e.g., caspase-3) .

- Pharmacokinetic profiling via LC-MS/MS to assess C, T, and bioavailability .

Methodological Considerations

Q. What analytical techniques are critical for characterizing this compound?

Q. How can computational tools aid in resolving structural ambiguities?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.